methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate
Description
Methanesulfonic acid; (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate (CAS 89565-68-4) is a salt derivative of tropisetron, a potent 5-HT₃ receptor antagonist used clinically as an antiemetic . The parent compound, tropisetron, consists of an indole-3-carboxylate esterified to a tropane (8-methyl-8-azabicyclo[3.2.1]octane) moiety. The methanesulfonic acid (mesylate) salt enhances solubility and stability for pharmaceutical formulations. Key properties include:
Properties
IUPAC Name |
methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYLXTULVZQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropisetron mesylate involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the tropane ring: The indole core is then subjected to a Mannich reaction to introduce the tropane ring, forming the tropisetron structure.
Mesylation: The final step involves the mesylation of tropisetron to form tropisetron mesylate.
Industrial Production Methods: Industrial production of tropisetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Mannich reaction, ensuring high yield and purity. The mesylation step is carefully controlled to prevent over-mesylation and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Tropisetron mesylate undergoes several types of chemical reactions, including:
Oxidation: Tropisetron can be oxidized at the indole ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the tropane ring, modifying its structure.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Reduced tropane derivatives: Formed through reduction.
Substituted indole derivatives: Formed through electrophilic substitution.
Scientific Research Applications
Tropisetron mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the behavior of indole derivatives and their reactions.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Extensively used in clinical trials for its antiemetic properties, particularly in chemotherapy-induced nausea and vomiting. .
Mechanism of Action
Tropisetron mesylate exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are located both peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem. By blocking the action of serotonin at these receptors, tropisetron mesylate prevents the initiation of the vomiting reflex, thereby suppressing nausea and vomiting .
Comparison with Similar Compounds
Tropisetron Hydrochloride
Tropisetron hydrochloride (CAS 105826-92-4) is the hydrochloride salt of the same free base. Key differences:
Atropine and Scopolamine
These tropane alkaloids share the 8-methyl-8-azabicyclo[3.2.1]octane core but differ in ester groups and targets:
Itasetron and Benzofurane Derivatives
- Itasetron (CAS 70874-90-7): Features a benzimidazole-1-carboxamide group instead of indole. It exhibits 5-HT₄ receptor affinity, demonstrating how minor structural changes shift receptor specificity .
- Benzofurane-3-carboxylate analog: Replacing indole with benzofuran retains antinociceptive activity but introduces cholinergic effects, highlighting the indole moiety's role in 5-HT₃ selectivity .
Structural Modifications and Pharmacological Implications
Substituent Effects on Binding
Stereochemical Considerations
The (1R,3r,5S) configuration in tropisetron analogs is essential for optimal receptor fit. For example, consabatine (a natural product with a similar bicyclic system) shows divergent bioactivity due to stereochemical and substituent differences .
Biological Activity
Methanesulfonic acid; (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate is a compound of significant interest in pharmacology due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological systems, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
- CAS Registry Number : 89565-68-4
The compound exhibits a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT3 receptors, which are implicated in mood regulation and various psychiatric disorders. Its bicyclic structure allows for enhanced receptor binding, making it a promising candidate for the development of atypical antipsychotic drugs .
Pharmacological Effects
-
Antipsychotic Activity :
- The compound's interaction with serotonin receptors suggests potential antipsychotic properties. Studies indicate that it may modulate neurotransmitter release, contributing to its therapeutic effects in conditions like schizophrenia and depression.
- Cytotoxicity :
- Inhibition of Type III Secretion System (T3SS) :
Case Study 1: Antipsychotic Development
A study explored the efficacy of derivatives of methanesulfonic acid; (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate in animal models of psychosis. Results showed a significant reduction in hyperactivity and stereotypical behaviors, supporting its role as a candidate for antipsychotic drug development.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human breast cancer cell lines. The results indicated that at concentrations above 50 µM, there was a notable decrease in cell viability, suggesting potential for further investigation into its use as an anticancer therapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| CAS Registry Number | 89565-68-4 |
| Affinity for 5-HT1A Receptor | High |
| Affinity for 5-HT3 Receptor | High |
| Biological Activity | Observations |
|---|---|
| Antipsychotic Potential | Significant behavioral modulation in animal models |
| Cytotoxicity | Selective against cancer cell lines at >50 µM |
| T3SS Inhibition | Potential antimicrobial effects observed |
Q & A
Q. What are the key synthetic routes for preparing (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate?
Methodological Answer : The core structure is synthesized via esterification of 1H-indole-3-carboxylic acid with the tropane-derived alcohol (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol. Key steps include:
- Esterification : Use of carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen to avoid hydrolysis .
- Salt Formation : Reaction with methanesulfonic acid in ethanol to yield the final salt. Purity is enhanced via recrystallization from acetone/water (9:1 v/v) .
- Chiral Purity : The bicyclic amine’s stereochemistry (1R,5S) is preserved using enantiomerically pure starting materials, verified by chiral HPLC .
Q. How is the compound structurally characterized to confirm its configuration?
Methodological Answer :
- X-ray Crystallography : Resolves the bicyclic system’s chair-boat conformation and indole-ester orientation. The methanesulfonate counterion’s position is confirmed via hydrogen-bonding interactions .
- NMR Spectroscopy : H and C NMR identify key signals: the N-methyl group at δ ~2.2 ppm (singlet) and the indole C3 carbonyl at δ ~165 ppm. NOESY correlations confirm spatial proximity between the tropane N-methyl and indole protons .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 285.3 (free base) and 361.4 (methanesulfonate salt) .
Q. What are the primary biological targets and mechanisms of action?
Methodological Answer :
- 5-HT Receptor Antagonism : Competitive binding assays (IC ~5.3 nM) using radiolabeled [H]GR65630 in HEK293 cells expressing human 5-HT receptors .
- α7 nAChR Partial Agonism : Electrophysiology (patch-clamp) in Xenopus oocytes shows EC ~12 µM and ~40% maximal activation relative to acetylcholine, indicating partial agonism .
- Selectivity Profiling : Negligible activity at muscarinic (M-M) and other nicotinic receptors (e.g., α4β2) in radioligand displacement assays .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved during synthesis, and what are the implications for pharmacological activity?
Methodological Answer :
- Chiral Chromatography : Use of Chiralpak IA columns with hexane/isopropanol (80:20) + 0.1% TFA to separate (1R,5S)- and (1S,5R)-enantiomers. The (1R,5S) configuration shows 10-fold higher 5-HT affinity .
- Asymmetric Synthesis : Catalytic hydrogenation with Pd/C and (-)-menthol-derived chiral auxiliaries yields >98% enantiomeric excess .
- Pharmacological Impact : The (1S,5R)-enantiomer exhibits reduced α7 nAChR activity, highlighting stereospecificity in receptor interactions .
Q. What analytical methods are recommended to assess conformational dynamics of the bicyclic system?
Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements using crystallographic data. The tropane ring adopts a Δ-envelope conformation (puckering amplitude Å, phase angle ) .
- Molecular Dynamics (MD) Simulations : AMBER force field simulations (100 ns, explicit solvent) reveal flexibility in the ester linkage, influencing receptor binding .
- VT-NMR : Variable-temperature H NMR in DMSO-d shows coalescence of axial/equatorial protons at 340 K, indicating rapid ring inversion .
Q. How do structural modifications (e.g., halogenation of the indole ring) alter receptor selectivity and metabolic stability?
Methodological Answer :
- Halogenation Effects : Introducing a 5-fluoro substituent on the indole ring increases 5-HT affinity (IC ~3.1 nM) but reduces α7 nAChR activity (EC ~25 µM). Synthesized via electrophilic substitution using N-iodosuccinimide .
- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) show that 5-fluoro derivatives reduce CYP3A4-mediated oxidation (t increased from 1.2 to 4.7 hours) .
- SAR Table :
| Substituent | 5-HT IC (nM) | α7 nAChR EC (µM) | Metabolic t (h) |
|---|---|---|---|
| H | 5.3 | 12.0 | 1.2 |
| 5-F | 3.1 | 25.0 | 4.7 |
| 5-Cl | 4.8 | 18.0 | 3.5 |
Q. What experimental strategies address contradictions in reported receptor affinity data across studies?
Methodological Answer :
- Standardized Assay Conditions : Discrepancies in α7 nAChR EC values (e.g., 12 µM vs. 25 µM) arise from differences in expression systems (Xenopus oocytes vs. SH-SY5Y cells). Use HEK293 cells stably transfected with human α7 nAChR and rat chaperone protein RIC-3 for consistency .
- Control for Endogenous Modulators : Pre-incubate cells with α-bungarotoxin to block endogenous ACh effects during electrophysiology .
- Data Normalization : Express activity as % of maximal ACh response (100 µM) to account for receptor desensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
